molecular formula C13H23NO3 B2415183 Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate CAS No. 1417551-43-9

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate

Cat. No. B2415183
CAS RN: 1417551-43-9
M. Wt: 241.331
InChI Key: FYQIBACHTLCQGY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate, also known as TMC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMC-1 is a bicyclic compound that contains a carbamate functional group and a hydroxymethyl group, which gives it unique properties that make it an attractive candidate for drug development.

Scientific Research Applications

Efficient Synthesis Methods

  • An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This method starts from commercially available chiral lactone and includes an epimerization/hydrolysis step for simplifying purification, proving significant improvements over previous methods (Maton et al., 2010).

Chemical Reactions and Radical Studies

  • Tert-alkoxyl radicals, derived from tert-O-alkyl thiohydroxamates, have been utilized in mechanistic studies involving bicyclo[2.2.1]heptene. This research aids in understanding key steps in the synthesis of tetrahydrofurans and 2-bromo-3-alkoxybicyclo[2.2.1]heptanes (Schur et al., 2011).

Synthesis of Carbocyclic Analogues

  • The compound is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its synthesis and crystal structure confirmation contribute significantly to the field of nucleotide analogue production (Ober et al., 2004).

Intermediate in Synthesis of Proteasome Inhibitors

  • The compound has been used in the synthesis of Kang's intermediate for (+)-lactacystin, a potent proteasome inhibitor. This showcases its utility in the synthesis of biologically active compounds (Ooi et al., 2004).

Applications in Diels-Alder Reactions

  • The compound serves as an intermediate in Diels-Alder reactions, such as in the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This highlights its role in complex organic synthesis reactions (Padwa et al., 2003).

Role in Photochemical Reactions

  • It has been used in studies to understand the behavior of alkylcarbenes under photochemical conditions, providing insight into the reactivity of these compounds in light-induced processes (Glick et al., 1995).

Synthesis of Amino Acids and Peptide Analogs

  • The compound has been used in the synthesis of 7-azabicyclo[2.2.1]heptane amino acids, which are precursors for the preparation of peptide analogues. This is crucial for the development of new drug molecules and understanding peptide interactions (Hart & Rapoport, 1999).

properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQIBACHTLCQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate

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